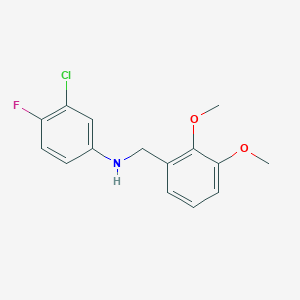
N-(5-tert-butyl-3-isoxazolyl)-N'-(3,4-dimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-3-isoxazolyl)-N'-(3,4-dimethoxyphenyl)urea, commonly known as A771726, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. A771726 belongs to the class of drugs known as immunosuppressants and has been shown to be effective in the treatment of autoimmune diseases like rheumatoid arthritis, systemic lupus erythematosus, and psoriasis.
科学的研究の応用
A771726 has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, systemic lupus erythematosus, and psoriasis. A771726 works by inhibiting the proliferation of T cells, which are involved in the immune response. It also inhibits the production of cytokines, which are involved in the inflammatory response.
作用機序
A771726 works by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for the proliferation of T cells. A771726 also inhibits the production of cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
A771726 has been shown to have several biochemical and physiological effects. It inhibits the proliferation of T cells, which are involved in the immune response. It also inhibits the production of cytokines, which are involved in the inflammatory response. A771726 has been shown to be effective in the treatment of autoimmune diseases like rheumatoid arthritis, systemic lupus erythematosus, and psoriasis.
実験室実験の利点と制限
A771726 has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. Another advantage is that it has a well-understood mechanism of action. However, one limitation is that it is a small molecule inhibitor, which may limit its effectiveness in vivo. Another limitation is that it may have off-target effects, which could lead to unwanted side effects.
将来の方向性
There are several future directions for the study of A771726. One direction is the development of more potent and selective inhibitors of DHODH. Another direction is the investigation of the potential use of A771726 in the treatment of other autoimmune diseases. Additionally, the potential use of A771726 in combination with other immunosuppressive agents should be investigated. Finally, the long-term safety and efficacy of A771726 should be studied in clinical trials.
合成法
The synthesis of A771726 is a complex process that involves several steps. The starting material for the synthesis is 3,4-dimethoxybenzaldehyde, which is reacted with tert-butyl hydroxylamine to form the corresponding oxime. The oxime is then cyclized with phosphorus oxychloride to give the isoxazole ring. The resulting isoxazole is then reacted with 3,4-dimethoxyphenyl isocyanate to form the urea derivative, which is then deprotected with trifluoroacetic acid to give the final product, A771726.
特性
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)13-9-14(19-23-13)18-15(20)17-10-6-7-11(21-4)12(8-10)22-5/h6-9H,1-5H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWNKSRQNQVKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823782 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-(3,4-dimethoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

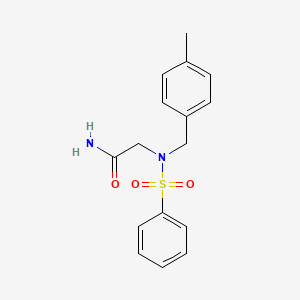
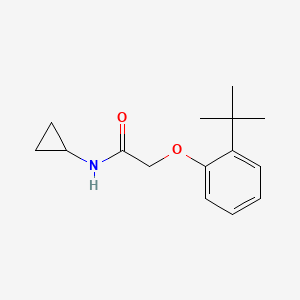
![N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide](/img/structure/B5730216.png)
![N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5730218.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5730227.png)

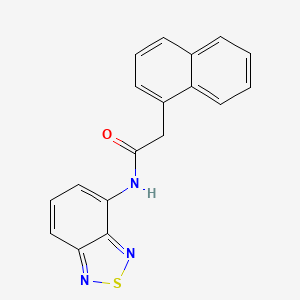
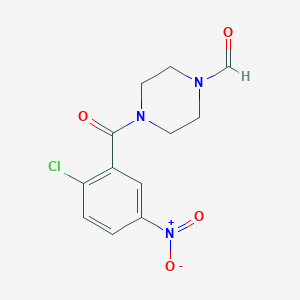
![N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5730246.png)
![N-(4-acetylphenyl)-2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B5730261.png)
![2-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B5730266.png)
